molecular formula C18H24ClNO3 B120286 Butopamine Hydrochloride CAS No. 74432-68-1

Butopamine Hydrochloride

Cat. No. B120286
CAS RN: 74432-68-1
M. Wt: 337.8 g/mol
InChI Key: JHGSLSLUFMZUMK-WJKBNZMCSA-N
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Description

Butopamine Hydrochloride, also known as the RR-isomer of Ractopamine, is a phenethanolamine salt . It is a beta-adrenoceptor agonist and a synthetic version of dopamine, a natural neurotransmitter in the brain . It plays a pivotal role in regulating movement, emotion, cognition, and pleasure .


Molecular Structure Analysis

The molecular formula of Butopamine Hydrochloride is C18H24ClNO3 . The average mass is 337.841 Da and the monoisotopic mass is 337.144470 Da .

Scientific Research Applications

Antifungal Activity

Butopamine Hydrochloride, specifically as Butenafine Hydrochloride, has been studied for its antifungal properties. It's a benzylamine derivative showing potent fungicidal activity, particularly against dermatophytes, aspergilli, dimorphic, and dematiaceous fungi. Clinical trials have reported its efficacy for treating tinea pedis, tinea corporis, and tinea cruris. Additionally, its anti-inflammatory properties and excellent skin penetration make it a promising agent for topical antifungal treatment, although its effectiveness against pityriasis versicolor, seborrheic dermatitis, and as an anticandidal agent is not fully established yet (Singal, 2008).

Neuroprotective Effects

In neurological research, studies have explored the potential neuroprotective effects of similar compounds, such as Harmine Hydrochloride. This research focuses on its antiparkinsonian action. Harmine Hydrochloride, at certain doses, eliminated haloperidol-induced catalepsy in rats and reduced symptoms like oligokinesia and rigidity in mice with Parkinson's syndrome. These effects are comparable to those of levodopa, suggesting that it might compensate for dopamine deficiency in the brain (Nurmaganbetov et al., 2019).

Effects on Livestock

Research on other hydrochloride compounds like Ractopamine Hydrochloride has implications for livestock management. It's used as a feed additive in swine to improve feed efficiency and productivity. Studies have measured the depletion of ractopamine and its metabolites from animal tissues, urine, and serum, crucial for detecting illegal use and ensuring meat safety (Qiang et al., 2007).

properties

IUPAC Name

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGSLSLUFMZUMK-WJKBNZMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225447
Record name Butopamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butopamine Hydrochloride

CAS RN

74432-68-1
Record name Butopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074432681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butopamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOPAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XI60IX48K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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